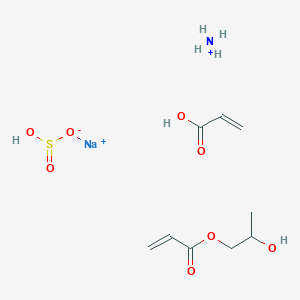

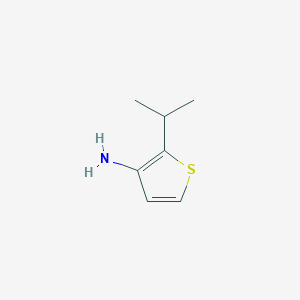

4-(1-Trityl-1H-imidazol-4-YL)-butyric acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Verubecestat es un inhibidor de la beta-secretasa 1 (BACE1) de molécula pequeña, una enzima implicada en la producción de péptidos beta-amiloide, que están implicados en la patogenia de la enfermedad de Alzheimer. Desarrollado por Merck & Co., Verubecestat se investigó como un posible tratamiento para la enfermedad de Alzheimer, con el objetivo de reducir la formación de placas amiloides en el cerebro .

Métodos De Preparación

La síntesis de Verubecestat implica múltiples pasos, siendo la ruta de primera generación basada en un acoplamiento de amida con una anilina funcionalizada. Este método introdujo ineficiencias sintéticas, lo que llevó al desarrollo de una ruta de segunda generación. El método mejorado utiliza un acoplamiento carbono-nitrógeno catalizado por cobre, lo que permite un acceso más directo al compuesto objetivo. Los pasos clave en la síntesis incluyen una adición tipo Mannich diastereoselectiva en una cetimína de sulfinilo de Ellman y una guanidinilación en etapa tardía .

Análisis De Reacciones Químicas

Verubecestat experimenta diversas reacciones químicas, entre las que se incluyen:

Oxidación: El compuesto se puede oxidar bajo condiciones específicas, aunque las vías de oxidación detalladas no están ampliamente documentadas.

Reducción: Las reacciones de reducción se pueden llevar a cabo utilizando agentes reductores comunes como el borohidruro de sodio.

Aplicaciones Científicas De Investigación

Verubecestat se ha investigado principalmente por su potencial en el tratamiento de la enfermedad de Alzheimer. Funciona inhibiendo la BACE1, lo que reduce la producción de péptidos beta-amiloide y potencialmente ralentiza la progresión de la enfermedad de Alzheimer. A pesar de las promesas iniciales, los ensayos clínicos revelaron que Verubecestat no redujo significativamente el declive cognitivo o funcional en pacientes con enfermedad de Alzheimer leve a moderada . La investigación continúa explorando sus aplicaciones y eficacia en otros contextos.

Mecanismo De Acción

Verubecestat ejerce sus efectos inhibiendo la BACE1, una enzima responsable de escindir la proteína precursora amiloide (APP) para producir péptidos beta-amiloide. Al bloquear la actividad de la BACE1, Verubecestat reduce la formación de péptidos beta-amiloide, que se cree que se agregan y forman placas en los cerebros de los pacientes con Alzheimer. Se cree que esta inhibición modifica la progresión de la enfermedad al disminuir la formación de placas amiloides .

Comparación Con Compuestos Similares

Verubecestat pertenece a una clase de compuestos conocidos como inhibidores de la BACE1. Los compuestos similares incluyen:

Lanabecestat: Otro inhibidor de la BACE1 investigado para la enfermedad de Alzheimer.

Atabecestat: Un inhibidor de la BACE1 con un mecanismo de acción similar.

Elenbecestat: También se dirige a la BACE1 y se ha estudiado para el tratamiento del Alzheimer.

Verubecestat es único en su estructura molecular específica y la ruta sintética particular utilizada para su producción. al igual que otros inhibidores de la BACE1, se enfrentó a desafíos en los ensayos clínicos, destacando la complejidad de apuntar a las vías de beta-amiloide en la enfermedad de Alzheimer .

Propiedades

IUPAC Name |

4-(1-tritylimidazol-4-yl)butanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H24N2O2/c29-25(30)18-10-17-24-19-28(20-27-24)26(21-11-4-1-5-12-21,22-13-6-2-7-14-22)23-15-8-3-9-16-23/h1-9,11-16,19-20H,10,17-18H2,(H,29,30) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IHSMTAHISORELK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)N4C=C(N=C4)CCCC(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H24N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90464596 |

Source

|

| Record name | 4-[1-(Triphenylmethyl)-1H-imidazol-4-yl]butanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90464596 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

396.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

102676-84-6 |

Source

|

| Record name | 4-[1-(Triphenylmethyl)-1H-imidazol-4-yl]butanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90464596 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(Benzo[d]thiazol-2-yl)-3-methylbutan-2-ol](/img/structure/B25593.png)

![2-[7-(Diethylamino)-2-oxo-2H-1-benzopyran-3-YL]quinazolin-4(1H)-one](/img/structure/B25601.png)

![[(1S,2S,3R,4S,9R,10R,13R,16R,19R)-3-acetyloxy-18-hydroxy-5,5,9-trimethyl-14-oxo-15,17-dioxapentacyclo[11.5.1.01,10.04,9.016,19]nonadecan-2-yl] butanoate](/img/structure/B25608.png)